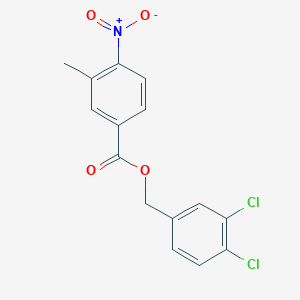![molecular formula C13H8BrN3O B5729139 4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Optoelectronic Properties
This compound has been studied for its potential use in optoelectronics , particularly as a blue-emitting material for organic light-emitting diodes (OLEDs) . The presence of the 2-bromophenyl group contributes to the compound’s ability to function as an electron-deficient unit, which is essential for the creation of blue-emitting materials. These materials are crucial for full-color flat panel displays and other light sources due to their flexibility, cost-effectiveness, and extensive color range.
Electroluminescence Performance
The compound’s derivatives have shown promise in achieving blue color with high electroluminescence performance . This is particularly important for the advancement of OLED technology, as efficient blue emitters are necessary to reduce power consumption and enable a wider range of color emissions through energy cascades to compatible emissive dopants.
Pharmaceutical Intermediates
“4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine” serves as an important raw material and intermediate in the pharmaceutical industry . Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents.
Agrochemical Research
In agrochemical research , this compound can be utilized as an intermediate for the synthesis of various agrochemicals . Its brominated aromatic structure makes it a versatile building block for creating compounds with potential pesticidal or herbicidal properties.
Dyestuff Industry
The compound is also used in the dyestuff industry as an intermediate . Its molecular structure allows for the synthesis of dyes with specific properties required for different applications, such as stability under various conditions and compatibility with different substrates.
Material Science
In the field of material science , the compound’s thermal stability surpassing 355°C makes it a candidate for creating materials that require high thermal resistance . This property is particularly valuable in applications where materials are exposed to high temperatures.
Solvatochromism Studies
The compound exhibits positive solvatochromism , which suggests intramolecular charge transfer in the excited state. This property is significant for the study of solvatochromic behavior in materials, which can lead to insights into solvent-material interactions and the design of responsive materials.
Organic Synthesis
Lastly, in organic synthesis , this compound can be used to create isomeric materials featuring different donor groups . These materials are valuable for studying the effects of chromophore loading and linking topology on the optical and electrochemical properties of organic compounds.
Propiedades
IUPAC Name |
5-(2-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAREXJHZIETOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)


![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)

![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)
